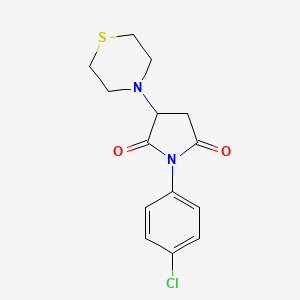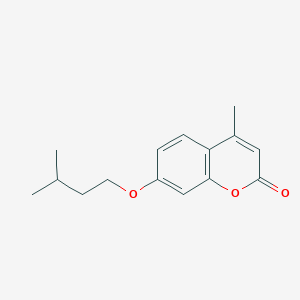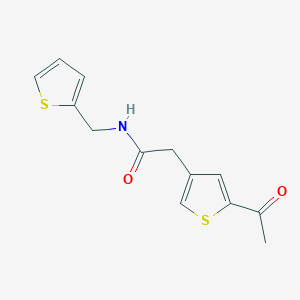![molecular formula C21H28O3 B5201768 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a synthetic compound that belongs to the class of selective beta-2 adrenergic agonists. It is commonly known as 'Procaterol' and is used in the treatment of respiratory diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
The mechanism of action of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene involves the activation of beta-2 adrenergic receptors in the lungs. This leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation and improved airflow. It also inhibits the release of inflammatory mediators, reducing inflammation in the airways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the levels of cyclic AMP (cAMP) in the airway smooth muscle cells, leading to relaxation of the smooth muscles and bronchodilation. It also reduces the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins, reducing inflammation in the airways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene in lab experiments is its selective action on the beta-2 adrenergic receptors in the lungs. This makes it a useful tool for studying the mechanisms of bronchodilation and the role of beta-2 adrenergic receptors in respiratory diseases. However, one of the limitations is that it is a synthetic compound and may not fully replicate the physiological effects of endogenous beta-2 adrenergic agonists.
Zukünftige Richtungen
There are several future directions for research on 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of research is the development of new formulations and delivery systems for improved efficacy and patient compliance. Another area of research is the investigation of its potential use in the treatment of other respiratory diseases such as cystic fibrosis and pulmonary hypertension. Additionally, further studies are needed to fully understand the mechanisms of action and the long-term effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has therapeutic potential in the treatment of respiratory diseases such as bronchial asthma and this compound. It acts on the beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow. Further research is needed to fully understand its mechanisms of action and potential applications in the treatment of other respiratory diseases.
Synthesemethoden
The synthesis of 1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutyl-2-methoxyphenol in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 4-methylbenzene-1,2-diol in the presence of an acid catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is a selective beta-2 adrenergic agonist that acts on the beta-2 adrenergic receptors in the lungs, leading to bronchodilation and improved airflow. It has been shown to be effective in the treatment of bronchial asthma and this compound.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-16(2)18-12-11-17(3)15-21(18)24-14-8-7-13-23-20-10-6-5-9-19(20)22-4/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMDQBEHJFVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)
![3-allyl-5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201690.png)

![5-bromo-4-chloro-2-{[(2,4-dichlorobenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5201705.png)
![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)
![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B5201726.png)
methyl]phosphonate](/img/structure/B5201733.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![allyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5201754.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)

